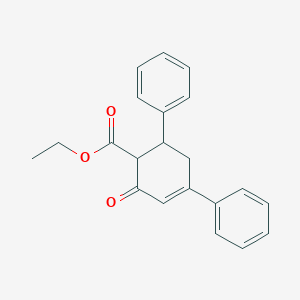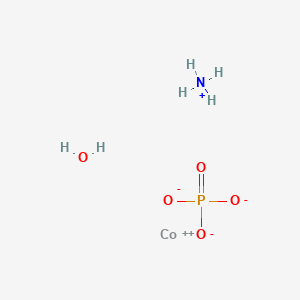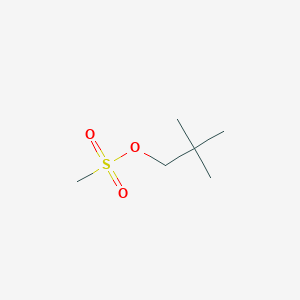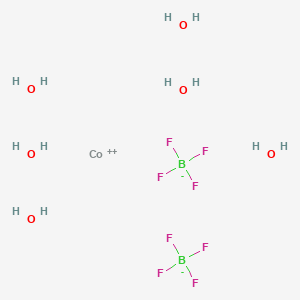
六水和テトラフルオロホウ酸コバルト(II)
説明
Cobalt(II) tetrafluoroborate hexahydrate, with the chemical formula Co(BF4)2·6H2O, is an inorganic compound that appears as red crystalline solids. It is highly soluble in water and various organic solvents. This compound is known for its strong oxidizing properties and catalytic activity, making it valuable in various chemical processes .
科学的研究の応用
Cobalt(II) tetrafluoroborate hexahydrate has a wide range of applications in scientific research:
Biology: It is employed in the study of metalloenzymes and their catalytic mechanisms.
Medicine: Research into cobalt-based drugs and their potential therapeutic applications often involves this compound.
作用機序
Target of Action
Cobalt(II) tetrafluoroborate hexahydrate is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are applied in studies of electronic and magnetic properties .
Mode of Action
The compound interacts with its targets through a process involving the condensation of 5-methyl-1H-pyrazole-3-carboxaldehyde (MepyrzH) with tris (2-aminoethyl)amine (tren). This gives the tripodal ligand tren (MePyrzH)3. Aerial oxidation of a solution of cobalt (II) with this ligand in the presence of base results in the isolation of the insoluble Co (tren) (MePyrz)3 .
Biochemical Pathways
It’s known that the compound plays a role in the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes are used in studies of electronic and magnetic properties, suggesting that the compound may influence these properties at a molecular level.
Pharmacokinetics
As a laboratory chemical, it’s primarily used in synthesis processes rather than being administered to living organisms
Result of Action
The primary result of the action of Cobalt(II) tetrafluoroborate hexahydrate is the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes are used in studies of electronic and magnetic properties, indicating that the compound may have significant effects on these properties at a molecular level.
Action Environment
The action of Cobalt(II) tetrafluoroborate hexahydrate can be influenced by various environmental factors. For instance, the formation of the aforementioned complexes involves aerial oxidation in the presence of a base . Therefore, factors such as oxygen availability and pH can potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
The biochemical properties of Cobalt(II) tetrafluoroborate hexahydrate are not well-documented. It is known that cobalt ions can interact with various enzymes and proteins. For instance, cobalt is a key component of vitamin B12, a coenzyme involved in the metabolism of every cell of the human body
Cellular Effects
The cellular effects of Cobalt(II) tetrafluoroborate hexahydrate are not well-studied. Cobalt ions can influence cell function. For example, cobalt ions can mimic hypoxia (low oxygen conditions) by stabilizing the hypoxia-inducible factor (HIF), which then influences cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Cobalt ions are known to interact with biomolecules and can influence enzyme activity and gene expression . The specific molecular mechanisms of Cobalt(II) tetrafluoroborate hexahydrate remain to be determined.
Metabolic Pathways
Cobalt ions are known to be involved in the metabolism of cells as a component of vitamin B12
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) tetrafluoroborate hexahydrate can be synthesized through a straightforward procedure. One common method involves dissolving cobalt(II) carbonate or cobalt(II) hydroxide in tetrafluoroboric acid (HBF4). The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the crystalline hexahydrate form .
Industrial Production Methods
In industrial settings, the production of cobalt(II) tetrafluoroborate hexahydrate follows similar principles but on a larger scale. The process involves the controlled reaction of cobalt(II) salts with tetrafluoroboric acid, followed by crystallization and purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions
Cobalt(II) tetrafluoroborate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to cobalt metal or lower oxidation states.
Substitution: It can participate in ligand exchange reactions, where the tetrafluoroborate anions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by various ligands like phosphines, amines, and other coordinating molecules.
Major Products Formed
Oxidation: Higher oxidation state cobalt compounds.
Reduction: Cobalt metal or cobalt(I) compounds.
Substitution: Complexes with new ligands replacing the tetrafluoroborate anions.
類似化合物との比較
Similar Compounds
- Iron(II) tetrafluoroborate hexahydrate
- Copper(II) tetrafluoroborate hexahydrate
- Zinc tetrafluoroborate hydrate
- Cobalt(II) perchlorate hexahydrate
Uniqueness
Cobalt(II) tetrafluoroborate hexahydrate is unique due to its strong oxidizing properties and high solubility in both water and organic solvents. Its ability to form stable complexes with various ligands makes it particularly valuable in the synthesis of coordination compounds and catalytic applications .
特性
IUPAC Name |
cobalt(2+);ditetrafluoroborate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRHDAVLSRYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CoF8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578155 | |
| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15684-35-2 | |
| Record name | Cobalt(2+) tetrafluoroborate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt(II) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of inverse miniemulsion polymerization compared to other methods for similar applications?
A3: The research emphasizes that inverse miniemulsion polymerization offers greater flexibility in incorporating higher amounts of metal salts like Cobalt tetrafluoroborate hexahydrate while maintaining narrow particle size distribution and colloidal stability, compared to direct miniemulsion methods. [] This advantage is crucial for applications requiring a high loading of metal salts within the polymer matrix, potentially enabling the development of materials with enhanced functionalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


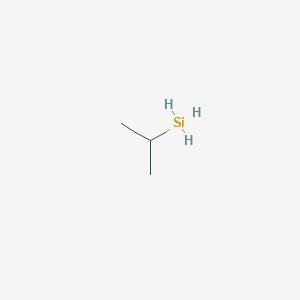
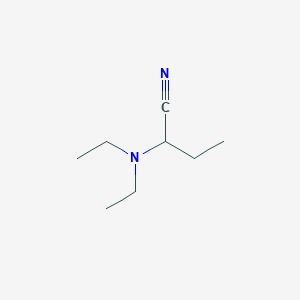
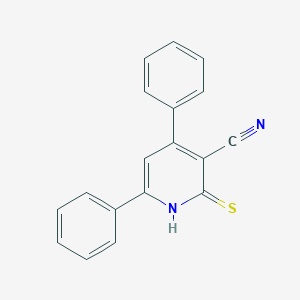
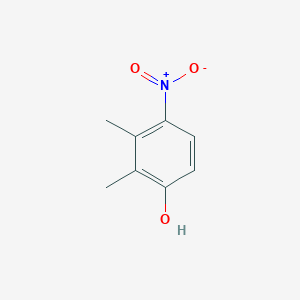
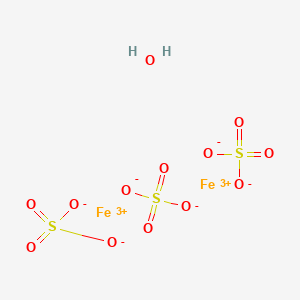
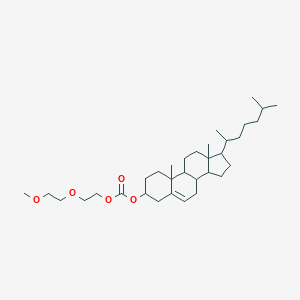
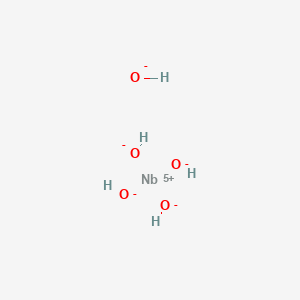
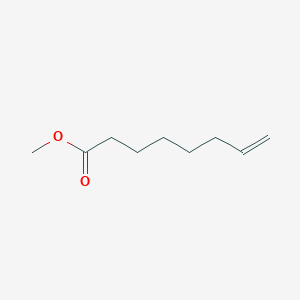
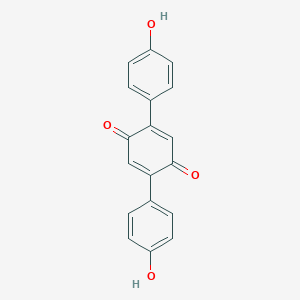
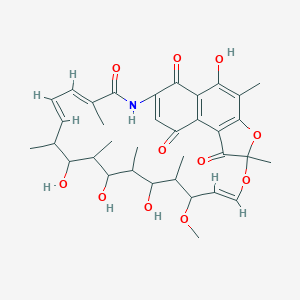
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
